molecular formula C22H22N2O4 B2772620 butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate CAS No. 852369-35-8

butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate

Cat. No. B2772620
CAS RN: 852369-35-8
M. Wt: 378.428
InChI Key: VSOXHBLUULZSGW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a benzoate group (derived from benzoic acid involving a carboxyl group -COOH), and an acetamido group (derived from acetic acid involving an amide group -CONH2). It’s worth noting that these groups are common in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone, was synthesized by reacting compound (10, 0.001 mol) with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid (6a, 0.001 mol) in 1,4-dioxane, then adding thionyl chloride (0.002 mol) and triethyl amine (15 mL) .

Scientific Research Applications

These diverse applications highlight the versatility and potential of this compound in various scientific contexts. Researchers continue to investigate its properties and applications, making it an exciting area of study. 🌟

Future Directions

While specific future directions for this compound were not found, research into similar compounds continues due to their potential as antibacterial agents . The development of new drugs that overcome antibiotic resistance is a significant area of research .

properties

IUPAC Name

butyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-3-4-13-28-22(27)15-9-11-16(12-10-15)24-21(26)20(25)19-14(2)23-18-8-6-5-7-17(18)19/h5-12,23H,3-4,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXHBLUULZSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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